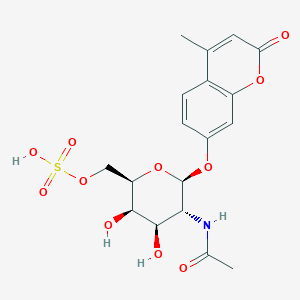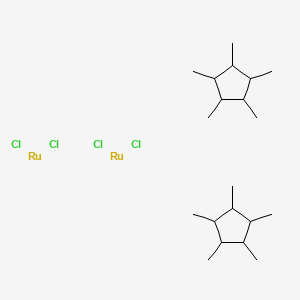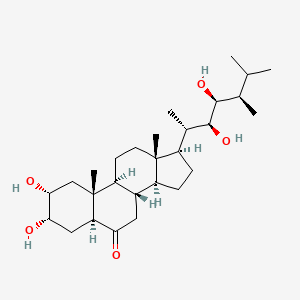
Epicastasterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid hormones that play crucial roles in plant growth and development. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, germination, photomorphogenesis, immunity, and reproductive organ development . Tris-epicastasterone, like other brassinosteroids, is found at low levels in practically all plant organs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris-epicastasterone involves several steps, including the use of specific reagents and conditions. The synthetic routes typically involve the hydroxylation of sterol precursors, followed by various functional group modifications to achieve the desired polyhydroxylated structure . Reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry and functional group orientation .
Industrial Production Methods: Industrial production of tris-epicastasterone may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and verify the compound .
化学反応の分析
Types of Reactions: Tris-epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its properties .
Common Reagents and Conditions: Common reagents used in the reactions of tris-epicastasterone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products: The major products formed from the reactions of tris-epicastasterone depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
科学的研究の応用
Tris-epicastasterone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In plant biology, it is used to study the regulation of growth and development processes, as well as the plant’s response to various stresses . In medicine, brassinosteroids, including tris-epicastasterone, have shown potential in anticancer, antiangiogenic, antiviral, and antibacterial applications . They have been found to inhibit the replication of viruses and induce cytotoxic effects in various cancer cells without affecting normal cells .
作用機序
The mechanism of action of tris-epicastasterone involves its interaction with specific molecular targets and pathways. In plants, brassinosteroids bind to receptor kinases such as brassinosteroid-insensitive 1 (BRI1), initiating a signaling cascade that regulates gene expression and physiological responses . This signaling pathway is crucial for the compound’s effects on cell elongation, division, and stress responses .
類似化合物との比較
Tris-epicastasterone is similar to other brassinosteroids such as epicastasterone, 24-epibrassinolide, and 6-deoxo-24-epicastasterone . These compounds share a common polyhydroxylated sterol structure but differ in the orientation and type of functional groups. The uniqueness of tris-epicastasterone lies in its specific hydroxylation pattern, which influences its biological activity and applications .
List of Similar Compounds:- This compound
- 24-Epibrassinolide
- 6-Deoxo-24-epicastasterone
特性
分子式 |
C28H48O5 |
|---|---|
分子量 |
464.7 g/mol |
IUPAC名 |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1 |
InChIキー |
VYUIKSFYFRVQLF-RYTXDZBGSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
正規SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


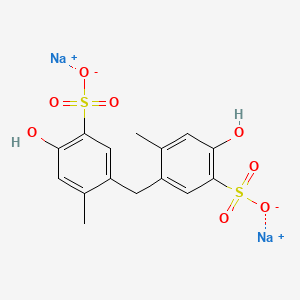
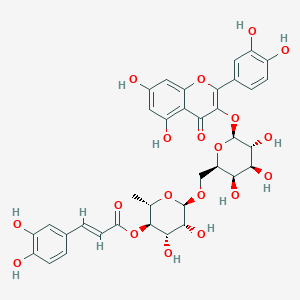
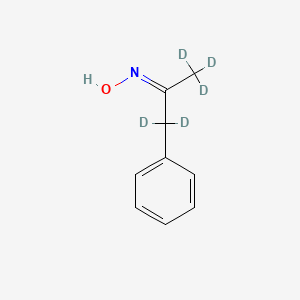
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
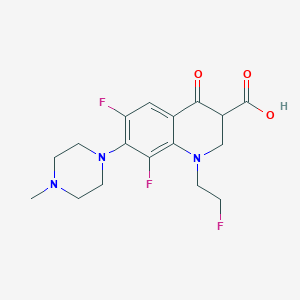
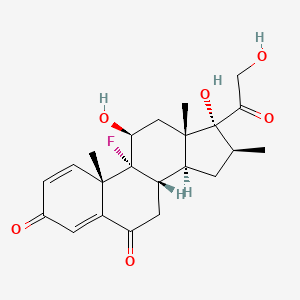
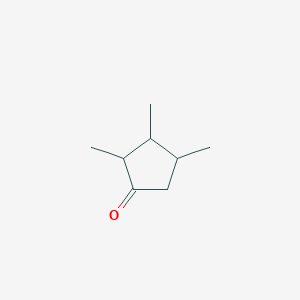



![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
